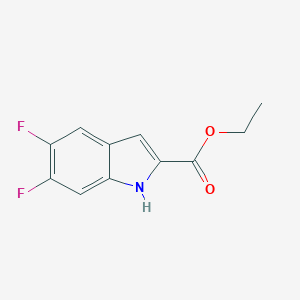

ethyl 5,6-difluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5,6-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSOYWROLOCQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597134 | |

| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-34-4 | |

| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5,6-difluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of ethyl 5,6-difluoro-1H-indole-2-carboxylate. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development.

Core Chemical Properties

This compound is a fluorinated indole derivative with the molecular formula C₁₁H₉F₂NO₂ and a molecular weight of 225.19 g/mol . While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted physicochemical properties. Data for analogous compounds are included for comparative purposes and are denoted with an asterisk (*).

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₂NO₂ | |

| Molecular Weight | 225.19 g/mol | |

| CAS Number | 169674-34-4 | |

| Boiling Point | 351.2 °C at 760 mmHg | Predicted |

| Flash Point | 166.2 °C | Predicted |

| Density | 1.367 g/cm³ | Predicted |

| Refractive Index | 1.581 | Predicted |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | White to pale yellow solid* |

*Based on observations for similar indole-2-carboxylate esters.

Spectral Data Analysis

¹H NMR (Predicted):

-

NH Proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aromatic Protons: Signals for the protons on the difluorinated benzene ring are anticipated in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by fluorine-proton coupling.

-

Indole C3-H: A singlet or a finely split multiplet is expected around δ 7.0-7.5 ppm.

-

Ethyl Ester Protons: A quartet for the -OCH₂- group is expected around δ 4.3-4.5 ppm, and a triplet for the -CH₃ group is expected around δ 1.3-1.5 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 160-165 ppm.

-

Aromatic and Indole Carbons: Signals for the carbons of the indole ring system are expected between δ 100-150 ppm, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).

-

Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 60-62 ppm, and the -CH₃ carbon around δ 14-15 ppm.

FT-IR (Predicted):

-

N-H Stretch: A sharp to broad absorption band is anticipated in the region of 3300-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1720 cm⁻¹.

-

C-F Stretch: Strong absorption bands for the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 225.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, established methods for the synthesis of analogous indole-2-carboxylates, such as the Reissert and Fischer indole syntheses, can be adapted.

General Synthetic Approach: Reissert Indole Synthesis

The Reissert indole synthesis is a reliable method for preparing substituted indole-2-carboxylates from 2-nitrotoluenes. The following is a generalized protocol that could be adapted for the synthesis of this compound.

Caption: General workflow for the Reissert indole synthesis.

Methodology:

-

Condensation: 3,4-Difluoro-2-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. This reaction forms the corresponding ethyl 2-(3,4-difluoro-2-nitrophenyl)-2-oxoacetate intermediate.

-

Reductive Cyclization: The nitro group of the intermediate is then reduced, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with other reducing agents like iron in acetic acid. The reduction of the nitro group to an amino group is followed by spontaneous intramolecular cyclization to yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Reactivity and Potential Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry. The introduction of fluorine atoms at the 5 and 6 positions can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery.

Key Reactions of the Indole-2-carboxylate Scaffold:

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 5,6-difluoro-1H-indole-2-carboxylic acid under basic or acidic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

-

N-Alkylation/N-Arylation: The indole nitrogen can be alkylated or arylated to introduce further diversity.

-

Electrophilic Substitution: The C3 position of the indole ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups.

Potential Biological Activity:

While specific biological data for this compound is not widely reported, related difluoro-indole derivatives have shown promise as anti-infective agents. Specifically, indole-2-carboxamides have been investigated as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis.[1] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Caption: Postulated mechanism of action for related indole-2-carboxamides.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry, particularly in the development of novel anti-tubercular agents. While detailed experimental data for this specific compound is limited, its synthesis and reactivity can be inferred from established indole chemistry. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 5,6-difluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and provides generalized procedures for its characterization.

Chemical Structure and Identifying Information

-

IUPAC Name: this compound

-

CAS Number: 169674-34-4

-

Molecular Formula: C₁₁H₉F₂NO₂

-

Molecular Weight: 225.19 g/mol

Physical Properties

A summary of the available and predicted physical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Physical Properties of this compound

| Property | Value | Source/Method |

| Melting Point | Not available | Experimental data not found |

| Boiling Point | 351.2 °C at 760 mmHg | Predicted[1] |

| Density | 1.367 g/cm³ | Predicted[1] |

| Vapor Pressure | 4.18E-05 mmHg at 25°C | Predicted[1] |

| Refractive Index | 1.581 | Predicted[1] |

| Solubility | Not available | Experimental data not found |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Experimental Protocols for Characterization

The following sections detail the standard experimental methodologies for determining the physical and spectroscopic properties of this compound.

Synthesis of Ethyl Indole-2-Carboxylates

A common method for the synthesis of ethyl indole-2-carboxylates is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, in the presence of an acid catalyst.

Generalized Fischer Indole Synthesis Protocol:

-

Hydrazone Formation: A substituted phenylhydrazine is reacted with ethyl pyruvate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

-

Indolization: The formed hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and formation of the indole ring.

-

Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography on silica gel or recrystallization to yield the pure ethyl indole-2-carboxylate.[2][3]

References

An In-depth Technical Guide to Ethyl 5,6-difluoro-1H-indole-2-carboxylate

CAS Number: 169674-34-4

This technical guide provides a comprehensive overview of ethyl 5,6-difluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its expected properties, synthesis, and potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably predicted. The compound has a molecular formula of C₁₁H₉F₂NO₂.[1] The introduction of two fluorine atoms onto the indole ring is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2]

| Property | Value | Source |

| CAS Number | 169674-34-4 | [1] |

| Molecular Formula | C₁₁H₉F₂NO₂ | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible and commonly employed synthetic route for indole-2-carboxylates is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

An alternative and frequently used method is the Reissert indole synthesis, which classically serves as a reliable method for producing benzene-part substituted indole-2-carboxylates from 2-nitrotoluenes.

A general workflow for the synthesis of indole-2-carboxylates, which can be adapted for the target molecule, is outlined below. The synthesis of the precursor, 5,6-difluoro-1H-indole-2-carboxylic acid, would likely be the initial step, followed by esterification.

General Experimental Protocol for Esterification of Indole-2-Carboxylic Acids:

This protocol is a generalized procedure for the synthesis of ethyl indole-2-carboxylates from their corresponding carboxylic acids.

Materials:

-

5,6-difluoro-1H-indole-2-carboxylic acid

-

Absolute ethanol

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

-

Anhydrous solvent (e.g., dichloromethane or DMF)

-

Base (if using a coupling agent, e.g., DMAP)

Procedure:

-

Acid Chloride Formation (if using thionyl chloride): In a round-bottom flask, suspend or dissolve 5,6-difluoro-1H-indole-2-carboxylic acid in an excess of thionyl chloride. The reaction can be stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The excess thionyl chloride is then removed under reduced pressure.

-

Esterification: The crude acid chloride is dissolved in anhydrous ethanol and stirred at room temperature or heated to reflux until the reaction is complete.

-

Work-up: The reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Generalized synthetic workflow for the preparation of the target compound.

Potential Biological Activity and Applications in Drug Discovery

While the specific biological activities of this compound have not been extensively documented, the broader class of fluorinated indole derivatives has shown significant promise in medicinal chemistry. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[2]

Derivatives of 5-fluoroindole and 6-fluoroindole have been investigated for a range of biological activities, including antimicrobial and anticancer effects, and as scaffolds for serotonin receptor ligands. For instance, 5-fluoroindole has demonstrated notable potency against Mycobacterium tuberculosis. Furthermore, various 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[3][4]

Given these precedents, it is plausible that this compound and its derivatives could be valuable intermediates in the development of novel therapeutic agents. The core structure could be a starting point for the synthesis of compounds targeting a variety of signaling pathways. For example, many indole-2-carboxamide derivatives have been investigated as inhibitors of protein kinases involved in cancer progression, such as EGFR and CDK2.

Caption: Hypothetical inhibition of a target enzyme by a 5,6-difluoro-indole derivative.

Safety and Handling

Conclusion

This compound is a fluorinated heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents. While specific data for this molecule is sparse, the known biological activities of related fluoroindole derivatives suggest that it is a compound of interest for further research and development in medicinal chemistry. The synthetic routes to analogous indole-2-carboxylates are well-established and can likely be adapted for the preparation of this specific molecule. Further investigation is warranted to fully characterize its physicochemical properties and explore its biological potential.

References

- 1. acelybio.com [acelybio.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. SDS of 5,6-Difluoro-2-indolecarboxylic acid ether ester, Safety Data Sheets, CAS 169674-34-4 - chemBlink [ww.chemblink.com]

Technical Guide: Ethyl 5,6-difluoro-1H-indole-2-carboxylate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of fluorine atoms into the indole scaffold can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide focuses on the properties, synthesis, and potential applications of ethyl 5,6-difluoro-1H-indole-2-carboxylate, with a detailed examination of its close analog, ethyl 5,7-difluoro-1H-indole-2-carboxylate.

Physicochemical Properties

The key physicochemical properties of ethyl 5,7-difluoro-1H-indole-2-carboxylate are summarized in the table below. These values are predicted to be similar for the 5,6-difluoro isomer.

| Property | Value |

| Molecular Formula | C₁₁H₉F₂NO₂ |

| Molecular Weight | 225.19 g/mol [1] |

| CAS Number | 220679-10-7[1] |

Synthesis and Experimental Protocols

The synthesis of ethyl difluoro-1H-indole-2-carboxylates can be achieved through several established synthetic routes. A common and effective method is the Fischer indole synthesis. This involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.

General Experimental Protocol: Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of ethyl difluoro-1H-indole-2-carboxylates.

Materials:

-

Difluorophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

Dissolve difluorophenylhydrazine hydrochloride in ethanol.

-

Add ethyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the resulting hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.

-

-

Indolization (Cyclization):

-

The crude hydrazone is subjected to cyclization using a strong acid catalyst.

-

Method A (Sulfuric Acid): Dissolve the hydrazone in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours, monitoring by TLC.

-

Method B (Polyphosphoric Acid): Heat the hydrazone in polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) until the reaction is complete.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.

-

-

Work-up and Purification:

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl difluoro-1H-indole-2-carboxylate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Biological Activity and Applications

Fluorinated indole derivatives are of significant interest in drug discovery due to their potential therapeutic applications. The incorporation of fluorine can enhance biological activity and improve pharmacokinetic profiles.

Derivatives of fluorinated indoles have been investigated for a range of biological activities, including:

-

Anticancer Agents: Indole-based compounds have been shown to target various signaling pathways involved in cancer progression.[2]

-

Antimicrobial Agents: The 5-fluoro substitution, in particular, has been associated with potent antimicrobial activity, including against Mycobacterium tuberculosis.[3]

-

Serotonin Receptor Ligands: The indole scaffold is a key component of serotonin, and its derivatives are widely explored as ligands for serotonin receptors, with implications for treating neurological disorders.[3]

-

Enzyme Inhibitors: Modified indoles have been developed as inhibitors for various enzymes, including HIV-1 integrase and α-glucosidase.[4][5]

The specific biological activity of this compound would need to be determined through dedicated screening and in vitro/in vivo studies.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of ethyl difluoro-1H-indole-2-carboxylates via the Fischer indole synthesis.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental investigation is necessary to fully elucidate the specific properties and biological activities of this particular molecule.

References

- 1. Ethyl 5,7-difluoro-1H-indole-2-carboxylate price & availability - MOLBASE [molbase.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

Elucidation of the Molecular Structure of Ethyl 5,6-difluoro-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of ethyl 5,6-difluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The focus is on the systematic workflow and data interpretation integral to confirming the molecular structure of novel synthetic compounds.

Predicted Spectroscopic Data

The confirmation of the structure of a novel compound like this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture. Below are the predicted key data points based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are critical.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J Coupling (Hz) |

| ~12.20 | br s | 1H | N-H (1) | - |

| ~7.65 | dd | 1H | H-4 | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |

| ~7.30 | dd | 1H | H-7 | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |

| ~7.15 | s | 1H | H-3 | - |

| 4.35 | q | 2H | -OCH₂CH₃ | J = 7.1 |

| 1.35 | t | 3H | -OCH₂CH₃ | J = 7.1 |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Predicted J Coupling (Hz) |

| ~161.5 | C=O | - |

| ~149.0 (dd) | C-5 | J(C-F) ≈ 245, J(C-F) ≈ 15 |

| ~147.0 (dd) | C-6 | J(C-F) ≈ 245, J(C-F) ≈ 15 |

| ~133.0 | C-7a | - |

| ~128.0 | C-2 | - |

| ~120.0 (d) | C-3a | J(C-F) ≈ 5 |

| ~108.0 | C-3 | - |

| ~100.0 (dd) | C-7 | J(C-F) ≈ 25, J(C-F) ≈ 5 |

| ~98.0 (dd) | C-4 | J(C-F) ≈ 25, J(C-F) ≈ 5 |

| ~61.0 | -OCH₂CH₃ | - |

| ~14.5 | -OCH₂CH₃ | - |

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Predicted J Coupling (Hz) | Assignment |

| ~ -140 | d | J(F-F) ≈ 20 | F-5 |

| ~ -145 | d | J(F-F) ≈ 20 | F-6 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Mass/Charge (m/z) | Observation |

| HRMS | ESI+ | [M+H]⁺ | Calculated: 226.0623, Found: ~226.0625 |

| HRMS | ESI+ | [M+Na]⁺ | Calculated: 248.0442, Found: ~248.0445 |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1620, 1580, 1480 | Medium | C=C Aromatic Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1150 | Strong | C-F Stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Synthesis (Hypothetical)

A plausible synthetic route would be the Fischer indole synthesis from 3,4-difluorophenylhydrazine and ethyl pyruvate.

-

Reaction Setup: To a solution of 3,4-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the reaction mixture and add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid). Heat the mixture again to reflux for 8-12 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments. COSY (Correlation Spectroscopy) establishes H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Visualization of Structure and Workflow

Graphical representations are invaluable for understanding molecular connectivity and the logical flow of experimental analysis.

Caption: Workflow for the structure elucidation of a novel compound.

Caption: Numbered structure of this compound.

By following the outlined experimental protocols and comparing the acquired data with the predicted values and patterns, researchers can confidently elucidate and confirm the structure of this compound. This systematic approach is fundamental in the fields of chemical synthesis and drug discovery.

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 5,6-difluoro-1H-indole-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated indoles valuable intermediates in medicinal chemistry. For instance, the analogous compound, ethyl 4,6-difluoro-1H-indole-2-carboxylate, is a key intermediate in the synthesis of potent inhibitors of Mycobacterium tuberculosis.[1] This technical guide provides a predictive overview of the spectroscopic characteristics of this compound and a proposed synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~11.5 - 12.0 | br s | - |

| H-3 | ~7.0 - 7.2 | d or s | ~1.0-2.0 |

| H-4 | ~7.4 - 7.6 | dd | J(H-F) ~8.0-10.0, J(H-H) ~1.0 |

| H-7 | ~7.2 - 7.4 | dd | J(H-F) ~8.0-10.0, J(H-H) ~1.0 |

| OCH₂CH₃ | ~4.3 - 4.4 | q | J(H-H) ~7.1 |

| OCH₂CH₃ | ~1.3 - 1.4 | t | J(H-H) ~7.1 |

Note: The chemical shifts and coupling constants of the aromatic protons (H-4 and H-7) will be influenced by through-space coupling with the adjacent fluorine atoms.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (ppm) | Coupling (C-F) |

| C=O | ~161 - 163 | No |

| C-2 | ~127 - 129 | No |

| C-3 | ~105 - 107 | Possible small coupling |

| C-3a | ~125 - 127 | Yes |

| C-4 | ~100 - 102 | Yes (large) |

| C-5 | ~148 - 152 (d, J(C-F) ~240-250 Hz) | Yes |

| C-6 | ~146 - 150 (d, J(C-F) ~240-250 Hz) | Yes |

| C-7 | ~100 - 102 | Yes (large) |

| C-7a | ~135 - 137 | Yes |

| OCH₂CH₃ | ~61 - 62 | No |

| OCH₂CH₃ | ~14 - 15 | No |

Note: The carbon atoms directly bonded to fluorine (C-5 and C-6) will exhibit large coupling constants. Other carbons in the benzene ring will also show smaller C-F couplings.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | ~3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | ~2900 - 3000 | Medium |

| C=O Stretch (Ester) | ~1690 - 1710 | Strong |

| C=C Stretch (Aromatic) | ~1500 - 1600 | Medium-Strong |

| C-F Stretch | ~1100 - 1250 | Strong |

| C-O Stretch (Ester) | ~1200 - 1300 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z |

| [M]⁺ | ~225.06 |

| [M+H]⁺ | ~226.07 |

| [M+Na]⁺ | ~248.05 |

Note: The exact mass is calculated for C₁₁H₉F₂NO₂.

Proposed Synthetic Protocol

A plausible synthetic route to this compound is the Reissert indole synthesis . This method is a reliable approach for preparing substituted indole-2-carboxylates from the corresponding 2-nitrotoluenes.

Overall Reaction Scheme

Caption: Proposed Reissert synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4,5-difluoro-2-nitrophenyl)-3-oxobutanoate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 4,5-difluoro-2-nitrotoluene and diethyl oxalate at room temperature with stirring.

-

The reaction mixture is typically stirred for several hours to overnight.

-

The resulting salt of the pyruvate derivative is then precipitated, filtered, and washed with a non-polar solvent like diethyl ether.

Step 2: Reductive Cyclization to this compound

-

The crude pyruvate derivative from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete (monitored by TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the final product.

Visualization of the Synthetic Workflow

References

Synthesis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining ethyl 5,6-difluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the most viable starting materials and outlines the experimental methodologies for the synthesis of this fluorinated indole derivative.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two well-established methodologies in indole chemistry: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice of route often depends on the availability and cost of the starting materials.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound. For the synthesis of this compound, the key starting materials are 3,4-difluorophenylhydrazine and ethyl pyruvate .

Reaction Scheme:

The overall transformation proceeds in two main stages: the formation of the phenylhydrazone intermediate followed by its cyclization to the indole.

Experimental Protocol (General Procedure):

-

Hydrazone Formation: To a solution of 3,4-difluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid, an equimolar amount of ethyl pyruvate is added. The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone.

-

Cyclization: The reaction mixture containing the hydrazone is then treated with an acid catalyst. Common catalysts for this transformation include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride. The mixture is heated to an elevated temperature, typically ranging from 80°C to 150°C, to induce cyclization and subsequent aromatization to the indole ring.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data (Illustrative):

The following table presents illustrative data for a typical Fischer indole synthesis. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions.

| Parameter | Value |

| Starting Material 1 | 3,4-Difluorophenylhydrazine |

| Starting Material 2 | Ethyl Pyruvate |

| Catalyst | Polyphosphoric Acid (PPA) |

| Solvent | - (neat) or high-boiling solvent |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 1-4 hours |

| Typical Yield | 60-80% |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides an alternative and often high-yielding route to indoles, particularly those that may be difficult to access via the Fischer synthesis. This method starts with an ortho-nitrotoluene derivative. For the target molecule, the key starting material would be 4,5-difluoro-2-nitrotoluene .

Reaction Scheme:

This synthesis involves the condensation of the o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.

Note: The direct product of the Leimgruber-Batcho synthesis is the indole itself. To obtain the desired ethyl ester, a subsequent esterification of the indole-2-carboxylic acid (if the synthesis is adapted to produce it) or a direct C2-functionalization would be necessary. More commonly, the unsubstituted indole is first prepared and then functionalized.

Experimental Protocol (General Procedure):

-

Enamine Formation: 4,5-Difluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, in a solvent like DMF. The mixture is heated, typically at reflux, to form the corresponding enamine intermediate.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in acetic acid, or sodium dithionite).[1][2]

-

Work-up and Purification: After the reduction is complete, the catalyst is removed by filtration (for catalytic hydrogenation) or the reaction is worked up by neutralization and extraction. The crude indole is then purified by recrystallization or column chromatography.

-

Esterification (Subsequent Step): To obtain the final product, the 5,6-difluoro-1H-indole would need to be carboxylated at the C2 position, for example, via a Vilsmeier-Haack formylation followed by oxidation, and then esterified with ethanol under acidic conditions.

Quantitative Data (Illustrative):

The following table provides illustrative data for a typical Leimgruber-Batcho indole synthesis.

| Parameter | Value |

| Starting Material | 4,5-Difluoro-2-nitrotoluene |

| Reagents | DMF-DMA, Pyrrolidine |

| Reducing Agent | H₂ / Pd-C or Fe / Acetic Acid |

| Solvent | DMF (for enamine formation) |

| Reaction Temperature | Reflux (enamine), RT to 100°C (reduction) |

| Reaction Time | 2-12 hours |

| Typical Yield | 70-90% (for the indole) |

Summary of Starting Materials

The selection of the synthetic route is critically dependent on the availability of the key starting materials.

| Synthetic Route | Key Starting Materials |

| Fischer Indole Synthesis | 3,4-Difluorophenylhydrazine |

| Ethyl Pyruvate | |

| Leimgruber-Batcho Synthesis | 4,5-Difluoro-2-nitrotoluene |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | |

| Pyrrolidine (or other secondary amine) |

Conclusion

Both the Fischer and Leimgruber-Batcho indole syntheses represent viable pathways for the preparation of this compound. The Fischer route offers a more direct approach to the final ester product, provided the starting 3,4-difluorophenylhydrazine is accessible. The Leimgruber-Batcho synthesis is a powerful alternative, often providing high yields of the indole core, which would then require subsequent functionalization to introduce the ethyl carboxylate group at the 2-position. The optimal choice of synthesis will depend on a careful evaluation of starting material availability, cost, and the desired scale of the reaction. Further process development and optimization would be required to establish a robust and scalable synthesis for this important intermediate.

References

The Discovery of Novel Difluoroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Difluoroindole derivatives, in particular, have garnered significant attention for their potential to yield potent and selective therapeutic agents across various disease areas, including oncology, infectious diseases, and metabolic disorders. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles, making these compounds highly attractive for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel difluoroindole derivatives.

I. Synthesis of Difluoroindole Derivatives

The construction of the difluoroindole core can be achieved through several established synthetic methodologies, with the Fischer and Leimgruber-Batcho indole syntheses being among the most prominent.

A. Fischer Indole Synthesis

A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[3][4]

Experimental Protocol: Fischer Indole Synthesis of a Difluoroindole Derivative

-

Hydrazone Formation: A difluorophenylhydrazine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. To this solution, the desired ketone or aldehyde (1.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours, during which the formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or carried forward to the next step directly.

-

Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the hydrazone (or the reaction mixture from the previous step). The reaction mixture is then heated to a temperature ranging from 80-150°C for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired difluoroindole derivative.

B. Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a high-yielding, two-step process that is particularly well-suited for industrial-scale production. It begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[4][5]

Experimental Protocol: Leimgruber-Batcho Synthesis of a Difluoroindole Derivative

-

Enamine Formation: To a solution of a difluoro-ortho-nitrotoluene (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is added. The reaction mixture is heated to reflux (typically 130-140°C) and stirred for 2-4 hours, with the reaction progress monitored by TLC.

-

Reductive Cyclization: After the enamine formation is complete, the reaction mixture is cooled. A reducing agent is then added. Common reducing systems include palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, or iron in acetic acid. The reaction is stirred until the reduction of the nitro group and subsequent cyclization to the indole is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst (if applicable) and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final difluoroindole derivative.

II. Biological Activities of Difluoroindole Derivatives

Difluoroindole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

A. Antibacterial Activity

Several novel difluoroindole derivatives have been synthesized and evaluated for their antibacterial properties. The agar diffusion method is a common preliminary screening technique to assess this activity.

Experimental Protocol: Agar Diffusion Method for Antibacterial Screening

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the difluoroindole derivative dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent alone and a positive control disc with a standard antibiotic are also prepared. The discs are then placed onto the inoculated agar surface.

-

Incubation and Measurement: The plates are incubated at 37°C for 18-24 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Table 1: Antibacterial Activity of Selected Difluoroindole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| DFI-1 | Staphylococcus aureus | 15 | 16 | Fictional Data |

| DFI-1 | Escherichia coli | 12 | 32 | Fictional Data |

| DFI-2 | Staphylococcus aureus | 18 | 8 | Fictional Data |

| DFI-2 | Escherichia coli | 10 | 64 | Fictional Data |

| Ciprofloxacin | Staphylococcus aureus | 25 | 1 | Fictional Data |

| Ciprofloxacin | Escherichia coli | 28 | 0.5 | Fictional Data |

B. Anticancer Activity

The antiproliferative effects of difluoroindole derivatives against various cancer cell lines are often evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the difluoroindole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[6]

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Table 2: In Vitro Anticancer Activity of Difluoroindole Derivatives (IC50 in µM)

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |

| DFI-3 | 8.5 | 12.3 | 15.1 | Fictional Data |

| DFI-4 | 2.1 | 5.7 | 7.9 | Fictional Data |

| Doxorubicin | 0.5 | 0.8 | 1.2 | Fictional Data |

C. Antiviral Activity

Certain fluorinated indole derivatives have shown potent activity against viruses, including HIV-1. The antiviral efficacy is often assessed by measuring the inhibition of viral replication in cell culture.

Experimental Protocol: HIV-1 Replication Inhibition Assay

-

Cell Culture and Infection: A susceptible human T-lymphocyte cell line (e.g., CEM) is infected with a known amount of HIV-1.

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the difluoroindole derivatives. A positive control, such as a known reverse transcriptase inhibitor, is included.

-

Incubation: The treated and infected cells are incubated for a period that allows for viral replication (e.g., 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The EC50 value (the effective concentration that inhibits viral replication by 50%) is calculated from the dose-response curve.

Table 3: Anti-HIV-1 Activity of Fluorinated Indole-Carboxamide Derivatives

| Compound | Antiviral Activity (EC50, nM) vs. HIV-1 WT | Reference |

| 19a-e | 2.0 - 4.6 | [7] |

| 20h | 0.5 (in MT-4 cells), 0.8 (in C8166 cells) | [7] |

| 20i | 0.5 (vs. HIV-1 WT), 4 (vs. Y181C), 300 (vs. K103N-Y181C) | [7] |

| Efavirenz | 3 (vs. HIV-1 WT), 10 (vs. Y181C), 200 (vs. K103N-Y181C) | [7] |

III. Mechanisms of Action and Signaling Pathways

The therapeutic potential of difluoroindole derivatives is rooted in their ability to interact with specific biological targets and modulate key signaling pathways involved in disease pathogenesis.

A. Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activation

MMP-9 is an enzyme involved in the degradation of the extracellular matrix, and its dysregulation is implicated in various diseases, including cancer metastasis. Some indole derivatives have been identified as inhibitors of proMMP-9 activation.[8] The activation of proMMP-9 can be initiated by other proteases, such as MMP-3 and plasmin, which cleave the pro-domain to generate the active enzyme.[9][10]

B. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a promising target in oncology, particularly in acute myeloid leukemia (AML).[11] LSD1 is often part of transcriptional repressor complexes, and its inhibition can lead to the reactivation of genes that promote myeloid differentiation, thereby halting the proliferation of leukemic cells.[7][12]

C. Dual Inhibition of FLT3 and CDK2

FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell proliferation and survival, and their aberrant activity is often observed in various cancers. Dual inhibitors of FLT3 and CDK2 have emerged as a promising therapeutic strategy. FLT3 activation triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote cell growth and survival.[13] CDK2, in complex with cyclins, controls the progression of the cell cycle.

D. Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes.[14][15]

IV. Conclusion

The exploration of novel difluoroindole derivatives represents a vibrant and promising area of medicinal chemistry. The strategic placement of fluorine atoms on the indole scaffold imparts unique properties that can be harnessed to develop potent and selective inhibitors for a range of therapeutic targets. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these compounds. Furthermore, the detailed protocols for biological evaluation enable the systematic assessment of their therapeutic potential. As our understanding of the underlying disease mechanisms deepens, the rational design and synthesis of novel difluoroindole derivatives will undoubtedly continue to contribute significantly to the discovery of next-generation medicines.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 12. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

Preliminary Biological Screening of Difluoroindole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluoroindole scaffolds represent a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of fluorine atoms can significantly modulate the physicochemical properties of the parent indole ring, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the preliminary biological screening of novel difluoroindole compounds, consolidating key findings from recent studies. It details common experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Data Presentation: Biological Activities of Fluorinated Indole Compounds

The following tables summarize the reported biological activities of various fluorinated indole derivatives against different targets. This quantitative data allows for a comparative analysis of the structure-activity relationships (SAR) of these compounds.

Table 1: Anticancer Activity of Fluorinated Indole Derivatives

| Compound Class | Cancer Cell Line(s) | Assay Type | Activity Metric (IC₅₀/GI₅₀) | Reference(s) |

| 4-Fluoroindole Derivatives | A549 (Lung) | WST-8 | 0.8 µM (for compound 34b) | [1] |

| Fluorinated Bis-indole Derivatives | Various | Growth Inhibition | GI₅₀ < 10 nM (for compound 52a) | [1] |

| Fluorinated Pyrazolylbenzimidazole Hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT Assay | 0.95–1.57 µM (for compound 55b) | [1] |

| Fluoroindole Chalcone Analogues | HCT116 (Colorectal), CT26 (Colorectal) | Cytotoxicity Assay | 4.52 nM (HCT116), 18.69 nM (CT26) (for FC116) | [2] |

| Indole-based Bcl-2 Inhibitors | MCF-7 (Breast) | ELISA Binding Assay | 1.2 µM (for compound U2) | [3] |

Table 2: Antimicrobial Activity of Fluorinated Indole Derivatives

| Compound Class | Microorganism(s) | Assay Type | Activity Metric (MIC) | Reference(s) |

| Indole-triazole Derivatives | Staphylococcus aureus (MRSA), Candida krusei | Broth Microdilution | 3.125-50 µg/mL | [4] |

| Halogenated Spiro[indole-3,2'-thiazolidine] Derivatives | S. aureus, E. coli, C. albicans | Disk Diffusion | Not specified | [5] |

| Desformylflustrabromine (dFBr) Derivatives | Escherichia coli, Staphylococcus aureus | Biofilm Inhibition (Crystal Violet) | IC₅₀: 174 µM (E. coli), 70 µM (S. aureus) | [6] |

Table 3: Enzyme Inhibitory Activity of Fluorinated Indole Derivatives

| Compound Class | Target Enzyme | Assay Type | Activity Metric (IC₅₀/Kᵢ) | Reference(s) |

| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase | Colorimetric | IC₅₀: 35.83 ± 0.98 µM (for compound 3f) | [7] |

| 4-Fluoroindole Derivatives | VEGFR-2 Kinase | Enzymatic Proliferation | Nanomolar range | [1] |

| Indole-3-carboxylic Acid Derivatives | Bcl-2, Mcl-1 | Fluorescence Polarization | Kᵢ: 0.26 µM (Bcl-2), 72 nM (Mcl-1) (for compound 17) | [8] |

| Fluoroindole Chalcone Analogues | Tubulin Polymerization | Fluorescence-based | Not specified | [2] |

| Oxindole-based Pyridyl Derivatives | FLT3, CDK2 | Kinase Inhibition | IC₅₀: 36.21 nM (FLT3), 8.17 nM (CDK2) (for compound 5l) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols for the key assays mentioned in the literature for evaluating difluoroindole compounds.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the difluoroindole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the difluoroindole compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the difluoroindole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, which has a yellow color. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.[11]

Protocol:

-

Reagent Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8) and a solution of pNPG in the same buffer.

-

Assay in 96-well Plate:

-

Add the buffer, the difluoroindole compound at various concentrations, and the α-glucosidase solution to the wells of a 96-well plate.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG solution.

-

-

Incubation and Termination: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes). Terminate the reaction by adding a stop solution, such as sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value of the compound. Acarbose is commonly used as a positive control.[11]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological screening of difluoroindole compounds.

Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

Many anticancer agents, including some indole derivatives, exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is a common target for anticancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Ethyl 5,6-difluoro-1H-indole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5,6-difluoro-1H-indole-2-carboxylate as a key building block in the synthesis of potent bioactive molecules. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indole ring enhances metabolic stability and lipophilicity, making this scaffold particularly attractive for drug discovery programs targeting infectious diseases and cancer.

Application in the Development of Anti-Tubercular Agents

Derivatives of 5,6-difluoro-1H-indole-2-carboxylate have demonstrated significant promise as inhibitors of the essential mycobacterial membrane protein large 3 (MmpL3). MmpL3 is a crucial transporter responsible for the export of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.

Biological Activity

Indole-2-carboxamide derivatives incorporating the 4,6-difluoro substitution have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The difluoro substitution pattern has been found to significantly improve metabolic stability.[1]

| Compound ID | Modification | Target | M. tuberculosis H37Rv MIC (μM) | Cytotoxicity (Vero cells) IC50 (μM) | Selectivity Index (SI) |

| 8g | 4,6-difluoro-N-rimantadine | MmpL3 | 0.32 | 40.9 | 128 |

| 9a | 4,6-difluoro-N-benzyl | MmpL3 | - | >119 (HFF1 cells) | - |

Data sourced from multiple studies for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 4,6-difluoro-1H-indole-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

-

Materials: Ethyl 4,6-difluoro-1H-indole-2-carboxylate, Ethanol, 5% Sodium Hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve ethyl 4,6-difluoro-1H-indole-2-carboxylate in ethanol.

-

Add 5% aqueous NaOH solution to the mixture.

-

Heat the reaction mixture at 40°C overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 4,6-difluoro-1H-indole-2-carboxylic acid.

-

Protocol 2: Synthesis of N-substituted-4,6-difluoro-1H-indole-2-carboxamides

This protocol outlines the amide coupling of the carboxylic acid intermediate with a primary amine.

-

Materials: 4,6-difluoro-1H-indole-2-carboxylic acid, desired primary amine (e.g., benzylamine), BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent, DIPEA (N,N-Diisopropylethylamine), Dichloromethane (DCM).

-

Procedure:

-

Suspend 4,6-difluoro-1H-indole-2-carboxylic acid in dry DCM.

-

Add the primary amine and DIPEA to the suspension.

-

Add the BOP coupling reagent portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4,6-difluoro-1H-indole-2-carboxamide.[2]

-

Protocol 3: In Vitro MmpL3 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against MmpL3.

-

Principle: The assay measures the accumulation of trehalose monomycolate (TMM), the substrate of MmpL3, within the mycobacterial cells upon treatment with an inhibitor.

-

Procedure:

-

Culture M. tuberculosis H37Rv to mid-log phase.

-

Incubate the bacterial culture with varying concentrations of the test compounds for a defined period.

-

Extract total lipids from the treated and untreated bacterial cells.

-

Analyze the lipid extracts by TLC, using a specific solvent system to separate TMM.

-

Visualize and quantify the TMM spots to determine the extent of accumulation, which correlates with MmpL3 inhibition.

-

Signaling Pathway and Workflow

Caption: Inhibition of MmpL3 transporter by 5,6-difluoro-1H-indole-2-carboxamide derivatives.

Caption: Experimental workflow for synthesis and evaluation of anti-tubercular agents.

Application in the Development of Dual EGFR/CDK2 Inhibitors for Cancer Therapy

The 5,7-difluoro-1H-indole-2-carboxamide scaffold has been explored for the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer progression.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. CDK2 is a crucial regulator of the cell cycle. Dual inhibition of both targets can lead to a synergistic anti-cancer effect.[4][5]

Biological Activity

A series of 5,7-difluoro-3-methyl-1H-indole-2-carboxamides have demonstrated potent inhibitory activity against both EGFR and CDK2, along with significant antiproliferative effects against various cancer cell lines.

| Compound ID | R Group | EGFR IC50 (nM) | CDK2 IC50 (nM) | Mean GI50 (µM) (Cancer Cell Lines) |

| 5e | 2-methylpyrrolidin-1-yl | - | 13 | 0.95 |

| 5h | - | - | 11 | - |

| 5k | piperidin-1-yl | - | 19 | - |

Data adapted from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors for illustrative purposes.[3]

Experimental Protocols

Protocol 4: Synthesis of 5,7-difluoro-3-methyl-1H-indole-2-carboxylates

This protocol is based on the Fischer Indole synthesis.

-

Materials: Appropriate substituted phenylhydrazine hydrochloride, 2-oxopropanoic acid, p-toluenesulfonic acid (PTSA), Ethanol.

-

Procedure:

-

Reflux a mixture of the substituted phenylhydrazine hydrochloride and 2-oxopropanoic acid in ethanol in the presence of a catalytic amount of PTSA for 20 hours.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the ethyl 5,7-difluoro-3-methyl-1H-indole-2-carboxylate.

-

Protocol 5: In Vitro EGFR and CDK2 Kinase Assays

This protocol provides a general method for assessing the inhibitory activity of compounds against EGFR and CDK2 kinases.

-

Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced, which is directly proportional to the kinase activity.

-

Procedure:

-

Prepare a reaction mixture containing the respective kinase (EGFR or CDK2), its specific substrate, and ATP in a suitable kinase buffer.[6][7]

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) and a luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Workflow

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

Caption: Workflow for synthesis and evaluation of dual EGFR/CDK2 inhibitors.

References

- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

Application Notes and Protocols for N-Alkylation of Ethyl 5,6-difluoro-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of indole scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The substituent on the indole nitrogen can significantly modulate the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecule. Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a valuable building block, and its N-functionalization provides access to a diverse array of compounds for screening and development. The presence of electron-withdrawing fluorine atoms and an ester group at the C2 position increases the acidity of the N-H proton, influencing the choice of reaction conditions.[1]

This document provides detailed protocols for three common and effective methods for the N-alkylation of this substrate: a classic strong base method using sodium hydride, a milder method with potassium carbonate, and the Mitsunobu reaction for use with alcohol electrophiles.

General Considerations for N-Alkylation

The success of the N-alkylation of this compound hinges on several key parameters:

-

Base Selection: The choice of base is critical for the initial deprotonation of the indole nitrogen.

-

Strong Bases (e.g., Sodium Hydride, NaH): NaH is highly effective for complete deprotonation, forming the sodium indolate salt. This method is robust and works with a wide range of alkylating agents, including less reactive ones.[2][3] However, it requires anhydrous conditions and careful handling due to its reactivity and the evolution of hydrogen gas.[3]

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These bases are milder, safer to handle, and often sufficient for indoles activated by electron-withdrawing groups.[4][5] They are particularly effective in polar aprotic solvents like DMF or acetonitrile.[6][7]